Product packaging for acenaphthylene(Cat. No.:)

acenaphthylene

Cat. No.: B12950318
M. Wt: 158.15 g/mol
InChI Key: HXGDTGSAIMULJN-HLPXUQTRSA-N
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Description

Acenaphthylene (CAS 208-96-8) is an ortho- and peri-fused tricyclic aromatic hydrocarbon that consists of a naphthalene core with positions 1 and 8 connected by an ethylene unit . It is a yellow crystalline solid that occurs naturally in coal tar and is industrially produced by the gas-phase dehydrogenation of acenaphthene . This polycyclic aromatic hydrocarbon (PAH) is a valuable building block in materials science and organic synthesis. It possesses excellent properties as an antioxidant in cross-linked polyethylene and ethylene-propylene rubber . Furthermore, its polymerisation with acetylene can yield electrically conductive polymers . Recent scientific progress highlights its significant role as a key precursor for this compound-imide-fused Polycyclic Aromatic Hydrocarbons (PAHs), which are prominent in developing high-performance n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs) . Its non-alternant electronic structure enhances electron affinity, making it a noteworthy motif for advanced organic optoelectronics . Derivatives of this compound, particularly acenaphthenequinone, are subjects of extensive research due to their interesting biological activities. These derivatives are investigated for their potential as anticancer agents, with some compounds demonstrating the ability to inhibit cell proliferation and induce differentiation in cancer cell lines . This compound is very soluble in organic solvents such as ethanol, diethyl ether, benzene, and chloroform, but is insoluble in water . Researchers should note that this compound is hazardous and requires careful handling. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8 B12950318 acenaphthylene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8

Molecular Weight

158.15 g/mol

IUPAC Name

acenaphthylene

InChI

InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,7+1,8+1,10+1

InChI Key

HXGDTGSAIMULJN-HLPXUQTRSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)[13CH]=[13CH][13C]3=[13CH][13CH]=[13CH]2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC3=CC=C2

Origin of Product

United States

Preparation Methods

Acenaphthylene is primarily produced industrially by the gas-phase dehydrogenation of acenaphthene . This process involves heating acenaphthene in the presence of a dehydrogenation catalyst, typically at high temperatures. Another method involves the oxidation of acenaphthene using various oxidizing agents .

Chemical Reactions Analysis

Reactions with Atmospheric Oxidants

Acenaphthylene participates in gas-phase reactions with hydroxyl (OH) radicals and ozone, critical for its atmospheric degradation .

OH Radical Reactions

  • Rate Constant : k=12.4×1011cm3molecule1s1k = 12.4 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 296 K .

  • Mechanisms :

    • Hydrogen Abstraction : Predominantly occurs at C3, C4, or C5 positions, forming this compound radicals and water .

    • Hydroxyl Addition : OH adds preferentially to the C1 site (unsaturated bond in the cyclopenta ring) due to low activation energy (ΔE=0.25kcal/mol\Delta E = 0.25 \, \text{kcal/mol}) . This forms a radical adduct that reacts further with O₂/NO to yield:

      • Acenaphthenone (major product) .

      • Naphthalene-1,8-dicarbaldehyde and dialdehydes .

      • Nitrothis compound via reaction with NO₂ .

Ozone Reactions

  • Rate Constant : k=1.6×1016cm3molecule1s1k = 1.6 \times 10^{-16} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} at 296 K .

  • Products : Secondary ozonides and 1,8-naphthalic anhydride .

Photodimerization

Under UV irradiation, this compound forms Z- and E-dimers via singlet (S₁) and triplet (T₁) excited states :

ConditionDominant PathwayDimer Ratio (Z:E)Quantum Yield
Dilute solutionT₁ state1.5–2.0 (solvent-dependent)0.02–0.05
Concentrated solutionS₁ stateExclusively Z-dimer0.10–0.15
  • Solvent Effects : Polar solvents (e.g., acetonitrile) favor higher Z:E ratios compared to nonpolar solvents like cyclohexane .

Ozonolysis in Solvents

Ozonation of this compound yields distinct products depending on the solvent :

SolventMajor ProductsMinor Products
Hexane1,8-Naphthalenedialdehyde, 1,8-Naphthalic anhydride
MethanolMethyl 8-formyl-1-naphthoate, Dimethoxyacetal derivatives1,2-Epoxythis compound
Water1-Naphthoic acid, 1,8-Naphthaldehydic acidEpoxides, Carboxylic acids

Theoretical Insights into OH-Initiated Degradation

Density functional theory (DFT) studies (M06-2X/aug-cc-pVTZ level) reveal :

  • Hydroxyl Addition Pathway :

    • Transition States : Six possible sites (C1–C6), with C1 being most favorable (ΔE=0.25kcal/mol\Delta E^\ddagger = 0.25 \, \text{kcal/mol}).

    • Thermodynamics : Exothermic by ΔH=33.33kcal/mol\Delta H = -33.33 \, \text{kcal/mol} at C1 .

  • Secondary Reactions :

    • With O₂/NO: Forms acenaphthenone (ΔE=26.64kcal/mol\Delta E^\ddagger = 26.64 \, \text{kcal/mol}) over epoxides due to lower barriers .

    • With NO₂: Produces nitrothis compound via C1-site addition .

Cyano Derivatives in Astrochemical Context

Two cyanothis compound isomers (1-CNACY and 5-CNACY) were detected in the Taurus Molecular Cloud (TMC-1) with column densities of 9.5×1011cm29.5 \times 10^{11} \, \text{cm}^{-2}, suggesting PAH growth via ion-neutral reactions in cold interstellar environments .

Scientific Research Applications

Organic Electronics

Acenaphthylene as a Building Block for Functional Materials

This compound serves as a crucial building block for π-conjugated materials, which are essential in the development of organic semiconductors. Its derivatives have been extensively studied for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). Research indicates that this compound-based compounds exhibit favorable electronic properties, allowing for efficient charge transport and light absorption .

Key Findings:

  • Dye-Sensitized Solar Cells : A study demonstrated that this compound derivatives with extended π-bridges achieved a conversion efficiency of 2.51% in DSSCs, showcasing their potential in renewable energy applications .
  • Organic Semiconductors : this compound derivatives have been synthesized to enhance the performance of organic electronic devices through tailored electronic structures and improved stability .

Chemical Manufacturing

Intermediate for Dyes and Pharmaceuticals

This compound acts as an intermediate in the synthesis of various chemical products, including dyes, pigments, and pharmaceuticals. It is particularly valuable in the production of naphthalic acids and anhydrides, which are precursors for several industrial dyes and coatings .

Applications:

  • Dyes and Pigments : this compound is utilized in the manufacture of colorants used in textiles and plastics.
  • Pharmaceuticals : Its derivatives are explored for their potential therapeutic applications due to their structural versatility .

Antioxidant Properties

This compound exhibits antioxidant properties that make it useful in enhancing the stability of polymers. It is employed in cross-linked polyethylene and ethylene-propylene rubber formulations to improve resistance against oxidative degradation, thereby extending the lifespan of these materials .

Environmental Research

Recent studies have identified this compound and its derivatives in various environmental contexts, particularly related to combustion processes. Understanding its behavior and transformation in the environment is crucial for assessing health risks associated with PAH exposure .

Case Studies:

  • Detection in Space : this compound derivatives were discovered in interstellar environments, indicating their significance beyond terrestrial applications. The identification of cyano derivatives supports ongoing research into the formation of complex organic molecules in space .
  • Health Risks : Research has highlighted potential health risks associated with PAH exposure, including this compound, emphasizing the need for careful management and regulation due to their carcinogenic properties .

Summary Table of Applications

Application AreaSpecific UseNotes
Organic ElectronicsBuilding block for OLEDs, OPVs, DSSCsEnhances charge transport and light absorption
Chemical ManufacturingIntermediate for dyes, pigments, pharmaceuticalsKey role in synthesizing naphthalic compounds
Antioxidant PropertiesStabilizer in polymersImproves resistance to oxidative degradation
Environmental ResearchDetection of PAHs in combustion processesImportant for assessing health risks

Mechanism of Action

The mechanism of action of acenaphthylene in its applications primarily involves its electronic structure and aromaticity. As a π-electron functional material, this compound derivatives interact with molecular targets through π-π stacking interactions and electron transport pathways . These interactions are crucial in the performance of organic semiconductors and solar cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Acenaphthylene vs. Acenaphthene
  • Structural Difference: this compound has a conjugated π-system with a five-membered ring, while acenaphthene is partially hydrogenated, introducing a non-aromatic bridge (Figure 1) .
  • Log Kow : Both compounds exhibit similar hydrophobicity (log Kow ≈ 3.6), but this compound’s aromaticity enhances its environmental persistence compared to acenaphthene .
  • UV Absorption : this compound shows distinct UV peaks at 324 nm and 334 nm, whereas acenaphthene lacks conjugated double bonds, resulting in weaker absorbance .
This compound vs. Naphthalene
  • Ring System : Naphthalene (C₁₀H₈) has two fused benzene rings, lacking the five-membered ring of this compound.
  • Volatility : this compound is less volatile than naphthalene due to its larger molecular weight, leading to higher accumulation in sediments .

Table 1: Key Physicochemical Properties

Property This compound Acenaphthene Naphthalene
Molecular Formula C₁₂H₈ C₁₂H₁₀ C₁₀H₈
Log Kow 3.6 3.6 3.3
UV λmax (nm) 324, 334 290 275, 312
Water Solubility (mg/L) 3.9 3.9 31.7

Environmental Behavior and Degradation

Bioaccumulation and Sediment Guidelines

This compound accumulates in sediments at concentrations comparable to chrysene and phenanthrene. Sediment quality guidelines for this compound are stricter than those for acenaphthene due to its higher toxicity .

Microbial Degradation
  • Unique Pathways : Rhizobium sp. strain CU-A1 metabolizes this compound into 1,8-naphthalenedicarboxylic acid, a pathway absent in acenaphthene degradation .
  • Selective Utilization: Unlike acenaphthene, this compound serves as a sole carbon source for specialized bacteria (e.g., Sphingomonas sp.

Table 2: Degradation Efficiency of PAHs by Rhizobium sp. Strain CU-A1

Compound Degradation Rate (%/24h) Key Metabolites
This compound 85 1,8-Naphthalenedicarboxylic acid
Naphthalene 92 Salicylic acid
Acenaphthene 0 N/A

Chemical Reactivity

Reaction with Chlorine Atoms

This compound reacts with Cl atoms at a rate constant (k₂) of 1.2 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, slower than acenaphthene (k₂ = 2.5 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹), reflecting differences in π-electron density .

Electrostatic Potential (ESP) in Materials Science

In azaacenes, replacing 1,2,5-thiadiazole with this compound as an end group red-shifts absorption spectra (350–400 nm) and enhances intermolecular interactions due to its strong positive/negative ESP distribution .

Environmental Monitoring and Regulation

Membrane Filtration

Tight nanofiltration membranes (e.g., NF90) reject this compound at rates (~90%) similar to phenanthrene and pyrene, attributed to comparable molecular weights and diffusion kinetics .

Seasonal Concentration Trends

In Al-Rumayth River, this compound concentrations correlate positively with acenaphthene and naphthalene (r = 0.90–0.92), peaking in winter due to reduced microbial activity and evaporation .

Q & A

Q. What are the primary synthetic pathways for acenaphthylene, and how do reaction conditions influence yield?

this compound is synthesized via catalytic degradation of acenaphthene (e.g., using sulfur or metal catalysts at 180–240°C) or isolated from coal tar distillation fractions . Yield optimization requires precise control of temperature, catalyst type (e.g., nickel for hydrogenation), and reaction duration. For example, incomplete dehydrogenation of acenaphthene can lead to impurities, necessitating purification via recrystallization or chromatography .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for detecting this compound in complex matrices like soil or biological tissues . Method validation should include spike-recovery tests (e.g., 80–120% recovery rates) and calibration against certified reference materials. Note that this compound’s low water solubility (0.0009 kPa vapor pressure at 25°C) requires extraction with nonpolar solvents like toluene .

Q. How do thermodynamic properties of this compound (e.g., enthalpy of combustion) inform its stability in combustion studies?

The enthalpy of combustion (ΔH°c) for this compound is 3554 kJ/mol, as determined by bomb calorimetry . This value is critical for modeling its behavior in high-temperature environments, such as flame systems or pyrolysis studies. Discrepancies in literature values (e.g., ±5% variation across studies) highlight the need for standardized measurement protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s carcinogenicity data across in vitro and in vivo studies?

Existing data gaps arise from limited long-term exposure studies. For example, subchronic oral doses in mice (176 mg/kg every other day) caused pulmonary damage, but no carcinogenic classification exists due to insufficient evidence . To address this, prioritize dose-response studies with genetically modified models (e.g., CYP1A1 knockout mice) to isolate metabolic pathways. Cross-reference toxicity mechanisms with structurally similar PAHs like benzo[a]pyrene .

Q. What experimental strategies mitigate this compound’s photodegradation interference in fluorescence-based sensing applications?

In fluorescence quenching studies (e.g., detection via AIE molecular rotors), this compound’s photoinduced electron transfer (PET) mechanism can be disrupted by UV exposure. Use time-resolved photoluminescence (TRPL) to distinguish quenching effects from photodegradation. Confinement in 2D porous nanosheets (e.g., NUS-25) enhances selectivity by restricting molecular rotor mobility, reducing false signals .

Q. How do computational models improve the interpretation of this compound’s spectroscopic data in astrochemical studies?

Density functional theory (DFT) simulations align rotational constants (e.g., A = 1.934 GHz, B = 1.452 GHz) with microwave spectroscopy data to identify this compound in interstellar media . Validate models using high-resolution vacuum ultraviolet photoionization (VUV-PI) spectra, which reduce ambiguity in isomer identification .

Q. What methodologies address this compound’s aggregation artifacts in environmental fate studies?

Aggregation in aqueous systems can skew bioavailability assessments. Use dynamic light scattering (DLS) to monitor particle size distribution and apply dispersion agents like humic acid (1–5 mg/L) to mimic natural organic matter interactions . Compare results with controlled sediment-slurry experiments to quantify adsorption coefficients (Kd) .

Methodological Notes

  • Data Validation : Cross-check thermodynamic and toxicity data against NIST standards and EPA provisional guidelines .
  • Contradiction Management : For conflicting results (e.g., combustion enthalpies), perform sensitivity analyses using computational tools like Gaussian or COSMO-RS .
  • Ethical Compliance : Adhere to EPA and ACGIH exposure guidelines when handling this compound, including respiratory protection (NIOSH-approved masks) and waste disposal protocols .

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